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Compound of Interest

Compound Name: PF-4800567

Cat. No.: B610042 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PF-4800567, a potent and

selective inhibitor of Casein Kinase 1 epsilon (CK1ε), in in vitro kinase assays. Detailed

protocols, data interpretation guidelines, and visualizations are included to facilitate the

accurate assessment of kinase activity and inhibitor potency.

Introduction to PF-4800567
PF-4800567 is a small molecule inhibitor that demonstrates high selectivity for CK1ε.[1][2] It

functions as an ATP-competitive inhibitor, making it a valuable tool for studying the

physiological roles of CK1ε and for the development of therapeutics targeting this kinase.[3]

CK1ε is a serine/threonine kinase implicated in the regulation of various cellular processes,

most notably the circadian rhythm.[4][5] It is also involved in Wnt signaling pathways and has

been investigated for its potential role in neurodegenerative diseases and cancer.[6][7]

Key Characteristics of PF-4800567:

Target: Casein Kinase 1 epsilon (CK1ε)[1][4]

Mechanism of Action: ATP-competitive inhibitor

Potency: IC50 of 32 nM for CK1ε[1][2][8]

Selectivity: Over 20-fold selectivity for CK1ε over CK1δ (IC50 of 711 nM)[1][2]
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Quantitative Data Summary
The inhibitory activity of PF-4800567 against its primary targets is summarized in the table

below. This data is crucial for designing experiments and interpreting results.

Kinase IC50 (nM)
Selectivity (fold vs.
CK1ε)

Reference

CK1ε 32 1 [1][2][8]

CK1δ 711 >22 [1][2]

Signaling Pathway of CK1ε in Circadian Rhythm
CK1ε plays a pivotal role in the molecular clock that governs circadian rhythms. It

phosphorylates the Period (PER) proteins, which is a critical step for their nuclear entry and

subsequent inhibition of the CLOCK/BMAL1 transcriptional activators. This negative feedback

loop is essential for the rhythmic expression of clock-controlled genes.
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CK1ε signaling in the circadian rhythm.

Experimental Protocol: In Vitro Kinase Assay
This protocol describes a luminescence-based kinase assay to determine the IC50 value of PF-
4800567 against CK1ε. The assay measures the amount of ADP produced, which is directly

proportional to kinase activity.

Experimental Workflow
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The overall workflow for the in vitro kinase assay is depicted below. It involves the preparation

of reagents, the kinase reaction, and signal detection.

1. Reagent Preparation

Prepare PF-4800567
Serial Dilutions

Prepare Kinase
(CK1ε)

Prepare Substrate
and ATP Solution

Add Kinase and Inhibitor
to Plate

2. Kinase Reaction

Initiate Reaction with
Substrate/ATP

Incubate at 30°C

Stop Reaction and
Deplete ATP

3. Signal Detection

Add Detection Reagent
(Convert ADP to ATP)

Measure Luminescence

Calculate % Inhibition

4. Data Analysis

Generate Dose-Response
Curve and Determine IC50
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Workflow for the in vitro kinase assay.

Materials and Reagents
Enzyme: Recombinant human CK1ε

Inhibitor: PF-4800567

Substrate: α-casein (or a specific peptide substrate for CK1ε)

ATP: Adenosine 5'-triphosphate

Kinase Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT

Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar

Plates: White, opaque 96-well or 384-well plates

Solvent: DMSO for dissolving PF-4800567

Plate reader: Luminometer

Step-by-Step Protocol
1. Reagent Preparation:

PF-4800567 Stock Solution: Prepare a 10 mM stock solution of PF-4800567 in 100%

DMSO.

Serial Dilutions: Perform a serial dilution of the PF-4800567 stock solution in kinase assay

buffer to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO

concentration in the assay does not exceed 1%.

Enzyme Preparation: Dilute the CK1ε enzyme to the desired working concentration in kinase

assay buffer. The optimal concentration should be determined empirically to ensure the

reaction is in the linear range.
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Substrate/ATP Mixture: Prepare a 2X solution containing the substrate (e.g., 20 µM α-casein)

and ATP (e.g., 20 µM) in kinase assay buffer.

2. Kinase Reaction:

Add 5 µL of the diluted PF-4800567 or vehicle (DMSO) to the appropriate wells of the

microplate.

Add 5 µL of the diluted CK1ε enzyme to each well.

Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the

enzyme.

Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP mixture to each well.

Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to remain

within the linear range of the assay (typically <20% ATP consumption).

3. Signal Detection (Using ADP-Glo™ Assay):

After the kinase reaction, add 20 µL of ADP-Glo™ Reagent to each well.

Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and

deplete the remaining ATP.

Add 40 µL of Kinase Detection Reagent to each well.

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a

luminescent signal.

Measure the luminescence using a plate reader.

Data Analysis
Calculate Percent Inhibition:

Subtract the background luminescence (no enzyme control) from all experimental values.
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Calculate the percent inhibition for each inhibitor concentration using the following formula:

% Inhibition = 100 x (1 - (Luminescence_inhibitor / Luminescence_vehicle))

Generate Dose-Response Curve:

Plot the percent inhibition against the logarithm of the inhibitor concentration.

Determine IC50 Value:

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software

(e.g., GraphPad Prism) to determine the IC50 value.

Logical Relationship of Assay Components
The following diagram illustrates the logical relationship between the key components of the in

vitro kinase assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CK1ε (Enzyme)

Kinase Reaction

Substrate
(e.g., α-casein) ATP

PF-4800567 (Inhibitor)

Inhibits

Phosphorylated Substrate ADP

Luminescent Signal

Detected via
ADP-Glo™

Click to download full resolution via product page

Relationship of assay components.
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Solubility and Storage of PF-4800567
Solubility: PF-4800567 is soluble in organic solvents such as DMSO (up to 120 mg/mL),

ethanol, and dimethylformamide (DMF).[2][9] It has limited solubility in aqueous buffers.[9]

For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then

dilute it with the aqueous buffer.[9]

Storage: Store the solid compound at -20°C for long-term stability (≥4 years).[9] Stock

solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] It

is not recommended to store aqueous solutions for more than one day.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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